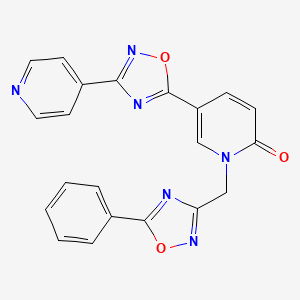
1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H14N6O3 and its molecular weight is 398.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex oxadiazole derivative that has garnered attention for its potential biological activities. Oxadiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound by reviewing relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H19N5O3, with a molecular weight of approximately 405.43 g/mol. Its structure features multiple oxadiazole rings linked to pyridine moieties, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities:
- Antibacterial Activity : Compounds containing oxadiazole rings have shown significant antibacterial properties against various strains of bacteria including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
- Anticancer Activity : Several studies have reported that oxadiazole derivatives possess anticancer properties. The compound has been evaluated for its cytotoxic effects on different cancer cell lines. For instance, modifications in the oxadiazole structure have been linked to enhanced antiproliferative activity against human colon adenocarcinoma and breast cancer cells .
- Anti-inflammatory and Analgesic Effects : Some derivatives have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory conditions .
Table 1: Summary of Biological Activities
Case Study: Antibacterial Activity
In a study investigating the antibacterial efficacy of various oxadiazole derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) of 5000 μg/mL against Citrobacter freundii and Haemophilus influenzae. This suggests moderate antibacterial activity that warrants further exploration .
Case Study: Anticancer Potential
A recent study evaluated the cytotoxic effects of the compound on several cancer cell lines. The results indicated that it exhibited significant cytotoxicity with IC50 values indicating potent activity against specific cancer types. These findings highlight the potential of this compound as a lead for developing new anticancer agents .
The biological activities of oxadiazole derivatives are often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many oxadiazoles have been shown to inhibit key enzymes involved in cancer proliferation and bacterial metabolism.
- Receptor Binding : The structural features allow these compounds to bind effectively to receptors or enzymes, modulating their activity.
属性
IUPAC Name |
1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6O3/c28-18-7-6-16(21-24-19(26-30-21)14-8-10-22-11-9-14)12-27(18)13-17-23-20(29-25-17)15-4-2-1-3-5-15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOPWXHSCCPUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














